7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
Description
The compound 7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic quinolin-4-one derivative characterized by:
- Azepane substituent at position 7, introducing a seven-membered saturated ring that may enhance conformational flexibility and receptor interactions.
- Fluorine atom at position 6, commonly used in medicinal chemistry to modulate bioavailability and metabolic stability.
- Methyl group at position 1, a small alkyl substituent that balances steric effects and lipophilicity.
Quinolin-4-one derivatives are widely explored for antibacterial, anticancer, and kinase inhibitory activities, often targeting enzymes like DNA gyrase . Structural determination of such compounds typically employs X-ray crystallography, facilitated by programs like SHELX .
Properties
IUPAC Name |
7-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O3S/c1-25-14-21(30(28,29)16-8-6-15(23)7-9-16)22(27)17-12-18(24)20(13-19(17)25)26-10-4-2-3-5-11-26/h6-9,12-14H,2-5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJMWCBKGWMHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves multiple steps. One common synthetic route includes the reaction of 6-fluoro-1-methylquinolin-4(1H)-one with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the sulfonyl derivative. This intermediate is then reacted with azepane under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and chlorophenyl positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and leading to bacterial cell death . The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs and their differences are summarized below:
Key Observations:
- R1 Substituent: Methyl (target) and cyclopropyl (Compound A) are compact, favoring membrane permeability.
- Sulfonyl Group :
- Electron-withdrawing 4-chloro (target) vs. 3-chloro (Compounds B, C) or electron-donating 4-methoxy (Compound D) groups modulate electronic effects. Meta-substituted sulfonyl groups (3-chloro) may sterically hinder binding compared to para-substituted analogs .
Biological Activity
Overview
7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a novel compound that has attracted attention due to its potential biological activities. This compound belongs to the class of dihydroquinolines, which are known for their diverse pharmacological properties, including antibacterial, anticancer, and antiviral activities. The unique structural features of this compound, including the azepan ring and the chlorobenzenesulfonyl group, contribute to its biological activity and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C23H24ClFN2O3S
- Molecular Weight : 462.96 g/mol
- CAS Number : 892757-62-9
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The mechanism of action may involve:
- Inhibition of Enzymatic Activity : Similar to fluoroquinolones, it is hypothesized that this compound may inhibit bacterial DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication and repair mechanisms.
- Modulation of Receptor Function : The azepan moiety may enhance binding affinity to certain receptors, potentially leading to altered signaling pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The presence of the fluorine atom and the sulfonyl group enhances its ability to inhibit bacterial growth.
| Activity Type | Target Organisms | Inhibition Mechanism |
|---|---|---|
| Antibacterial | Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase and topoisomerase IV |
| Antifungal | Fungal strains (e.g., Candida spp.) | Disruption of cell wall synthesis |
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. Its structural similarity to known anticancer agents allows for the exploration of its potential in cancer treatment.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.8 | Inhibition of cell proliferation |
Case Studies
-
Antibacterial Efficacy Study :
A study conducted on various bacterial strains demonstrated that the compound showed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against both Gram-positive and Gram-negative bacteria, indicating promising antibacterial activity. -
Anticancer Activity Assessment :
In vitro assays on MCF-7 and A549 cell lines revealed that the compound induced significant cell death at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound differentiates it from other similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 7-(Piperidin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-one | Piperidine instead of azepane | Antibacterial |
| 7-(Morpholin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-one | Morpholine instead of azepane | Antiviral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
